

Physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide

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Compound of Interest

Compound Name: *N-Nitrosodiisobutylamine*

Cat. No.: *B125298*

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N,N-bis(2-methylpropyl)nitrous amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide, a nitrosamine compound of significant interest in the fields of toxicology and pharmaceutical drug development. This document details the compound's key identifiers, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis. Furthermore, it elucidates the general metabolic pathway associated with the carcinogenicity of N-nitrosamines, a class to which this compound belongs.

Introduction

N,N-bis(2-methylpropyl)nitrous amide, also known as **N-Nitrosodiisobutylamine**, is a chemical compound belonging to the N-nitrosamine class. Nitrosamines are a group of potent carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent.^[1] The presence of nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies and the pharmaceutical industry, necessitating robust analytical

methods for their detection and quantification.^[1] This guide serves as a technical resource for professionals requiring detailed information on this specific nitrosamine.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties of N,N-bis(2-methylpropyl)nitrous amide is presented below.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|---|
| IUPAC Name | N,N-bis(2-methylpropyl)nitrous amide |
| Synonyms | N-Nitrosodiisobutylamine, DiisobutylNitrosamine |
| CAS Number | 997-95-5 |
| Molecular Formula | C ₈ H ₁₈ N ₂ O |
| Molecular Weight | 158.24 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |
|---------------------|--|----------------|
| Physical State | Oil | ^[2] |
| Color | Colorless to Light Yellow | ^[2] |
| Boiling Point | 237.7 ± 9.0 °C (at 760 Torr) | ^[2] |
| Density | 0.92 ± 0.1 g/cm ³ (at 20 °C, 760 Torr) | ^[2] |
| Flash Point | 97.5 ± 18.7 °C | ^[2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | ^[2] |
| Stability | Light sensitive. | ^[2] |
| Storage Temperature | -20°C, under inert atmosphere in an amber vial. | ^[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N,N-bis(2-methylpropyl)nitrous amide are provided below. These protocols are intended for use by qualified personnel in a controlled laboratory setting.

Synthesis Protocols

Disclaimer: N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood). A thorough, substance-specific risk assessment must be conducted before commencing any experimental work.

Two common methods for the synthesis of N,N-bis(2-methylpropyl)nitrous amide are detailed below.

Protocol 1: Synthesis using tert-Butyl Nitrite (TBN)[\[1\]](#)

This method provides an efficient synthesis under solvent-free conditions.

- Materials:
 - Diisobutylamine
 - tert-Butyl nitrite (TBN)
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Ice bath
 - Silica gel for chromatography
 - Solvents for chromatography (e.g., hexane, ethyl acetate)
- Procedure:

- To a clean, dry round-bottom flask containing a magnetic stir bar, add diisobutylamine (1.0 equivalent).
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) dropwise to the stirred amine, controlling any potential exotherm.
- After the addition is complete, allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Upon completion, purify the crude product directly by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N,N-bis(2-methylpropyl)nitrous amide.

Protocol 2: Synthesis using Sodium Nitrite and Hydrochloric Acid[\[1\]](#)

This protocol describes a classical nitrosation method in an aqueous acidic medium.

- Materials:
 - Diisobutylamine
 - Sodium nitrite (NaNO_2)
 - Concentrated hydrochloric acid (HCl)
 - Deionized water
 - Beakers
 - Magnetic stirrer and stir bar
 - Ice bath
 - pH meter or pH paper

- Organic solvent for extraction (e.g., dichloromethane)
- Anhydrous sodium sulfate
- Rotary evaporator
- Procedure:
 - Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.
 - Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.
 - In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
 - Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine.
 - Continue to stir the reaction mixture in the ice bath for 1-2 hours.
 - Monitor the reaction for completion by TLC.
 - After the reaction is complete, extract the product with an organic solvent such as dichloromethane.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-bis(2-methylpropyl)nitrous amide.
 - Further purification can be achieved by column chromatography if necessary.

Analytical Protocols

The following protocols are representative methods for the analysis of N,N-bis(2-methylpropyl)nitrous amide, typically as a trace impurity in pharmaceutical substances.

Protocol 3: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of a range of nitrosamines, including N,N-bis(2-methylpropyl)nitrous amide.

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
 - Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) source.
- Chromatographic Conditions (Representative):
 - Column: A suitable reversed-phase column, such as a C18 or Pentafluorophenyl (F5) column (e.g., 100 x 2.1 mm, 1.9 μ m).[\[3\]](#)[\[4\]](#)
 - Mobile Phase A: 0.1% Formic acid in Water.[\[4\]](#)
 - Mobile Phase B: Methanol or Acetonitrile.[\[4\]](#)
 - Gradient: A suitable gradient to resolve the analyte from the matrix (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating).
 - Flow Rate: 0.3 - 0.5 mL/min.[\[4\]](#)
 - Column Temperature: 40 °C.[\[3\]](#)
 - Injection Volume: 5 - 20 μ L.[\[3\]](#)
- Mass Spectrometry Conditions (Representative):
 - Ionization Mode: Positive Ion Electrospray (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): $[M+H]^+$ for N,N-bis(2-methylpropyl)nitrous amide (m/z 159.1).

- Product Ions (Q3): To be determined by direct infusion of a standard solution.
- Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
- Sample Preparation:
 - Dissolve the sample (e.g., drug substance) in a suitable solvent (e.g., methanol/water).
 - The solution may require vortexing, sonication, and centrifugation to ensure complete dissolution and removal of particulates.[3]
 - Dilute the sample to the desired concentration.
 - Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.[4]

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for volatile nitrosamines.

- Instrumentation:
 - Gas Chromatograph (GC).
 - Mass Spectrometer (MS), typically a single quadrupole or triple quadrupole.
 - Liquid or headspace autosampler.
- Chromatographic Conditions (Representative):
 - Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane or a more polar phase (e.g., 14% cyanopropylphenyl-methylpolysiloxane).[5]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
 - Oven Program: A temperature program to separate the analyte from other volatile components (e.g., initial temperature of 55°C, hold for 2 min, then ramp at 10°C/min to 260°C, hold for 2 min).[5]

- Injection: Splitless or direct injection.
- Mass Spectrometry Conditions (Representative):
 - Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
 - Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
 - Ions to Monitor (SIM): Characteristic fragment ions of N,N-bis(2-methylpropyl)nitrous amide.
 - Source Temperature: e.g., 230 °C.
- Sample Preparation:
 - For liquid injection, dissolve the sample in a suitable organic solvent (e.g., dichloromethane).
 - For headspace analysis, the sample is typically dissolved in a suitable solvent in a headspace vial and heated to partition the volatile nitrosamines into the headspace for injection.
 - Extraction from a matrix may be required, potentially using liquid-liquid extraction or solid-phase extraction (SPE).

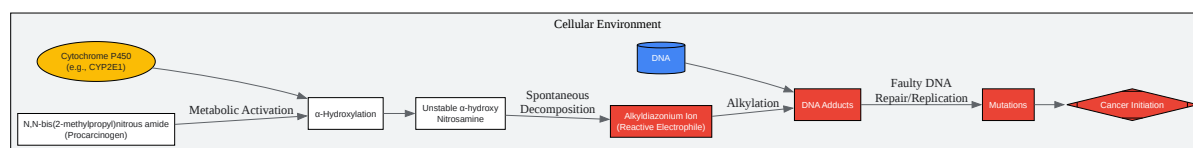
Biological Activity and Signaling

N-nitrosamines, as a class, are well-documented procarcinogens. Their carcinogenic activity is not direct but requires metabolic activation within the body.[6][7]

Metabolic Activation and Carcinogenic Mechanism

The primary pathway for the metabolic activation of N-nitrosamines involves cytochrome P450 (CYP) enzymes, primarily in the liver.[8] This process, known as α -hydroxylation, is the initial step that leads to the formation of unstable intermediates. These intermediates can then spontaneously decompose to form highly reactive electrophilic species, such as diazonium ions. These reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[7][8] The formation of DNA adducts can lead to miscoding during DNA

replication, resulting in permanent mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.[9]



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General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of N,N-bis(2-methylpropyl)nitrous amide. The inclusion of comprehensive experimental protocols for its synthesis and analysis offers a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the properties and analytical methodologies for this compound is crucial for the effective monitoring and control of nitrosamine impurities in drug substances and products, thereby ensuring patient safety. The outlined carcinogenic mechanism underscores the importance of these control strategies.

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